Comparative Reactivity of MeSPhos and CySPhos
The palladium complex of MeSPhos, synthesized directly from 2′-bromo-2,6-dimethoxy-1,1′-biphenyl as the key intermediate, promotes oxidative addition of highly deactivated aryl chlorides for which CySPhos (derived from the same biphenyl scaffold but bearing dicyclohexylphosphine) is ineffective [1]. However, this gain in oxidative addition capability comes with a trade-off: MeSPhos significantly decreases the rate of reductive elimination relative to CySPhos [1]. This mechanistic divergence means that ligand selection and, by extension, the choice of the bromo-intermediate are application-dependent decisions that directly impact catalytic cycle efficiency.
| Evidence Dimension | Ligand performance in palladium-catalyzed C–N cross-coupling |
|---|---|
| Target Compound Data | MeSPhos (derived from target): Promotes oxidative addition of highly deactivated aryl chlorides; significantly decreased reductive elimination rate |
| Comparator Or Baseline | CySPhos (2-dicyclohexylphosphino-2′,6′-dimethoxybiphenyl): Ineffective for oxidative addition of highly deactivated aryl chlorides; faster reductive elimination rate |
| Quantified Difference | Qualitative divergence (effective vs. ineffective) in oxidative addition; significant (though not numerically quantified in the accessible literature) decrease in reductive elimination rate |
| Conditions | Palladium-catalyzed C–N cross-coupling; Buchwald-Hartwig amination conditions; aryl chloride substrates |
Why This Matters
The choice of ligand precursor determines access to distinct catalytic capabilities: MeSPhos enables coupling of challenging, deactivated aryl chlorides inaccessible to CySPhos, while CySPhos remains preferred when fast reductive elimination is the critical requirement.
- [1] Bryant, D. J.; Zakharov, L. N.; Tyler, D. R. Synthesis and Study of a Dialkylbiaryl Phosphine Ligand; Lessons for Rational Ligand Design. Organometallics 2019, 38 (17), 3245–3256. View Source
